molecular formula C16H13NO B11877251 Isoquinoline, 2-benzoyl-1,2-dihydro- CAS No. 50624-29-8

Isoquinoline, 2-benzoyl-1,2-dihydro-

Cat. No.: B11877251
CAS No.: 50624-29-8
M. Wt: 235.28 g/mol
InChI Key: UWXKXLUYRMXYAM-UHFFFAOYSA-N
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Description

Isoquinoline, 2-benzoyl-1,2-dihydro- is a derivative of isoquinoline, a heterocyclic aromatic organic compound Isoquinoline derivatives are known for their wide range of biological activities and are important components in many biologically active products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinoline derivatives, including Isoquinoline, 2-benzoyl-1,2-dihydro-, can be achieved through various methods. One common approach involves the oxidative cross-dehydrogenative coupling (CDC) of isoquinolines with methyl arenes. This method allows for the synthesis of a broad range of structurally diverse C1-benzyl and -benzoyl isoquinolines . Another method involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of water, catalyzed by nickel .

Industrial Production Methods

Industrial production methods for isoquinoline derivatives often involve the use of metal catalysts or catalyst-free processes in water. These methods aim to provide efficient and environmentally friendly routes for the synthesis of these compounds .

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 2-benzoyl-1,2-dihydro- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The common reagents and conditions used in these reactions vary depending on the desired product. For example, the oxidation of isoquinoline derivatives may require strong oxidizing agents and acidic conditions, while reduction reactions may require the use of metal hydrides under anhydrous conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions may yield tetrahydroisoquinoline derivatives .

Scientific Research Applications

Isoquinoline, 2-benzoyl-1,2-dihydro- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Isoquinoline, 2-benzoyl-1,2-dihydro- involves its interaction with various molecular targets and pathways. For example, it may interact with enzymes and receptors involved in cellular signaling pathways, leading to changes in cellular function. The specific molecular targets and pathways involved depend on the particular biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Isoquinoline, 2-benzoyl-1,2-dihydro- include other isoquinoline derivatives such as:

  • Tetrahydroisoquinoline
  • Benzimidazo[2,1-a]isoquinoline
  • Pyrrolo[2,1-a]isoquinoline

Uniqueness

Isoquinoline, 2-benzoyl-1,2-dihydro- is unique due to its specific structure and the presence of the benzoyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

CAS No.

50624-29-8

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

1H-isoquinolin-2-yl(phenyl)methanone

InChI

InChI=1S/C16H13NO/c18-16(14-7-2-1-3-8-14)17-11-10-13-6-4-5-9-15(13)12-17/h1-11H,12H2

InChI Key

UWXKXLUYRMXYAM-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C=CN1C(=O)C3=CC=CC=C3

Origin of Product

United States

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